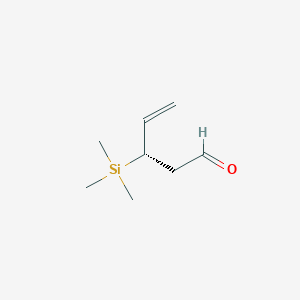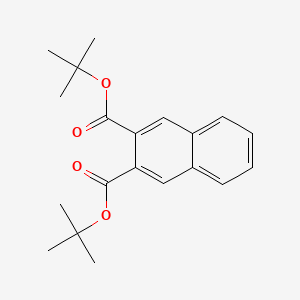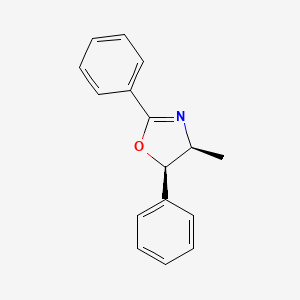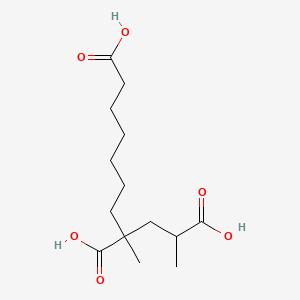
Phosphorin, 2-bromo-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorin, 2-bromo-3-methyl- is an organophosphorus compound that features a phosphorin ring substituted with a bromine atom at the second position and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 2-bromo-3-methyl- typically involves the bromination of 3-methylphosphorin. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of Phosphorin, 2-bromo-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Phosphorin, 2-bromo-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphorin ring can be oxidized to form phosphine oxides or phosphine sulfides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sulfur can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products
Substitution Reactions: The major products are phosphorin derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: The major products are phosphine oxides or phosphine sulfides.
Reduction Reactions: The major products are phosphines.
科学的研究の応用
Phosphorin, 2-bromo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of Phosphorin, 2-bromo-3-methyl- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphorin ring can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.
類似化合物との比較
Similar Compounds
- Phosphorin, 2-chloro-3-methyl-
- Phosphorin, 2-iodo-3-methyl-
- Phosphorin, 2-bromo-4-methyl-
Uniqueness
Phosphorin, 2-bromo-3-methyl- is unique due to the specific positioning of the bromine and methyl groups on the phosphorin ring
特性
CAS番号 |
134654-73-2 |
|---|---|
分子式 |
C6H6BrP |
分子量 |
188.99 g/mol |
IUPAC名 |
2-bromo-3-methylphosphinine |
InChI |
InChI=1S/C6H6BrP/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 |
InChIキー |
YLSAHWBLMBLJSX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(P=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
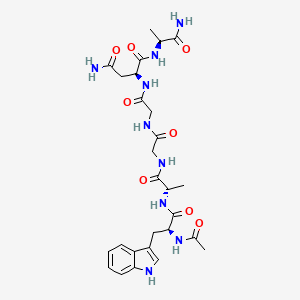
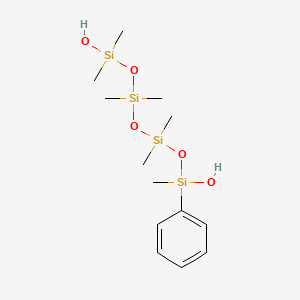
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
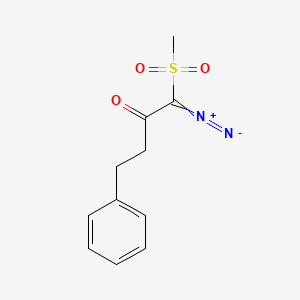

![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)

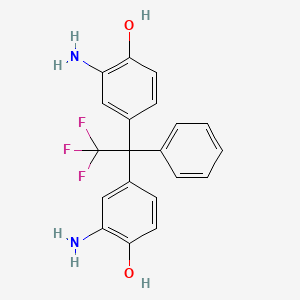
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
